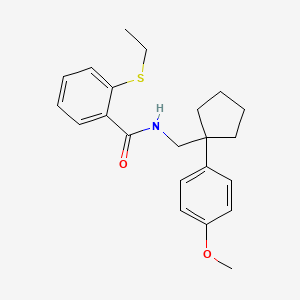
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a complex organic compound with a unique structure that includes an ethylthio group, a methoxyphenyl group, and a cyclopentylmethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.
Attachment of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be attached through a Friedel-Crafts alkylation reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamines.
Substitution: Various substituted benzamides.
科学的研究の応用
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(methylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)benzamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
生物活性
2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using methodologies that include:
- Substitution reactions : Utilizing thiol groups to introduce ethylthio functionalities.
- Cyclization : Forming cyclopentyl structures through cyclization reactions.
- Amidation : Coupling benzamide derivatives with various alkyl or aryl groups.
Cytotoxicity and Cancer Research
Another area of interest is the cytotoxic effects of related compounds on cancer cells. A study focused on inhibiting Tim16 in chemoresistant tumor cells showed that certain derivatives could sensitize these cells to pro-apoptotic stimuli such as staurosporine . This suggests that this compound may also have applications in cancer therapy, particularly in enhancing the effectiveness of existing chemotherapeutic agents.
Table of Biological Activities
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, the following related findings provide insight into its potential applications:
- Antimicrobial Efficacy : A series of benzothiazole derivatives were tested for their antimicrobial properties, revealing a trend where structural modifications significantly impacted activity. This indicates that similar modifications in this compound could yield enhanced biological activities .
- Cancer Sensitization : The study on Tim16 inhibition revealed that certain compounds could enhance the sensitivity of resistant cancer cells to apoptosis-inducing agents. This suggests a potential pathway for further exploration with this compound in oncology research .
特性
IUPAC Name |
2-ethylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-3-26-20-9-5-4-8-19(20)21(24)23-16-22(14-6-7-15-22)17-10-12-18(25-2)13-11-17/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHLHUMOCYCTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














